molecular formula C17H11IN2O3S B281770 N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B281770
M. Wt: 450.3 g/mol
InChI Key: NBYIKGOLOUNEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, commonly known as IDB 13944, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IDB 13944 belongs to the class of sulfonamide compounds and is known to exhibit a range of biological activities.

Scientific Research Applications

IDB 13944 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. IDB 13944 has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The exact mechanism of action of IDB 13944 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. IDB 13944 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
IDB 13944 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). IDB 13944 has also been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, IDB 13944 has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

IDB 13944 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of IDB 13944 is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of IDB 13944. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to test its efficacy in animal models of various diseases, such as cancer and inflammation. Additionally, IDB 13944 can be modified to generate analogs with improved potency and selectivity. Finally, the development of IDB 13944 as a potential therapeutic agent for various diseases should be explored.
In conclusion, IDB 13944 is a chemical compound that exhibits a range of biological activities and has potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IDB 13944 is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of IDB 13944 involves the reaction of 4-iodoaniline with 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the pure compound.

properties

Molecular Formula

C17H11IN2O3S

Molecular Weight

450.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H11IN2O3S/c18-10-4-6-11(7-5-10)20-24(22,23)15-9-8-14-16-12(15)2-1-3-13(16)17(21)19-14/h1-9,20H,(H,19,21)

InChI Key

NBYIKGOLOUNEGO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)I

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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